molecular formula C21H21N5O2 B11256074 N-(4-methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11256074
M. Wt: 375.4 g/mol
InChI Key: BBPLHVJLPQXILA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multicomponent reaction involving aromatic aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole. The reaction is typically carried out in dry toluene under microwave conditions at 140°C . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which allows the reaction to proceed under mild conditions with yields ranging from 40% to 96% .

Industrial Production Methods

Industrial production methods for this compound often involve the use of eco-friendly and catalyst-free approaches. Microwave irradiation is a popular method due to its efficiency and ability to produce high yields in a short amount of time .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

N-(4-Methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which play crucial roles in various biological processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-13-6-4-5-7-17(13)19-18(14(2)24-21-22-12-23-26(19)21)20(27)25-15-8-10-16(28-3)11-9-15/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)

InChI Key

BBPLHVJLPQXILA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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